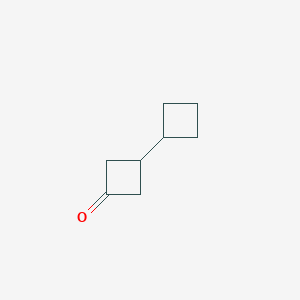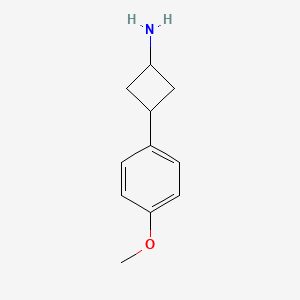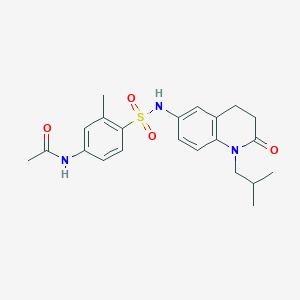
3-Cyclobutylcyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutylcyclobutan-1-one is a chemical compound with the CAS Number: 1784140-22-2 . It has a molecular weight of 124.18 and its IUPAC name is [1,1’-bi(cyclobutan)]-3-one . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of two cyclobutane rings attached to a carbonyl group . The InChI code for this compound is 1S/C8H12O/c9-8-4-7(5-8)6-2-1-3-6/h6-7H,1-5H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 124.18 .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications : A study demonstrated an efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are used as potent VLA-4 antagonists, highlighting their potential in pharmacological applications (Brand, de Candole, & Brown, 2003).
Structural Analysis : The molecular structure of 1,1-dicyanocyclobutane, a related compound, was investigated, providing insights into the structural characteristics of cyclobutyl systems (Dakkouri et al., 1987).
Bioactive Alkaloids : Research on natural cyclobutane-containing alkaloids and synthetic compounds from terrestrial and marine species showed that over 210 compounds exhibit antimicrobial, antibacterial, anticancer, and other activities, demonstrating the significant bioactivity of cyclobutane derivatives (Dembitsky, 2007).
Cyclobutyl Nucleoside Analogues : Enantiomeric forms of cyclobutyl guanine and adenine nucleoside analogues were synthesized and evaluated for antiviral activity. These compounds showed significant activity against herpesviruses, highlighting the therapeutic potential of cyclobutyl derivatives in antiviral drug development (Bisacchi et al., 1991).
Advanced Materials and Chemistry : The synthesis of perfluoroalkyl bicyclobutanes through a novel carbocation-based methodology showed potential in accessing a variety of EWG-substituted strained rings, which could be pivotal in advanced material science (Kelly et al., 2011).
Photocatalysis in Organic Chemistry : Research on the photocatalysis of [2+2] enone cycloadditions using visible light showed that Ru(bipy)3Cl2 can act as a photocatalyst, enabling rapid and high-yielding cyclizations. This finding is significant in the field of organic chemistry and materials science (Ischay et al., 2008).
Safety and Hazards
The safety information for 3-Cyclobutylcyclobutan-1-one includes several hazard statements: H227, H315, H319, H335 . These correspond to being a flammable liquid, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
3-cyclobutylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-7(5-8)6-2-1-3-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJPRYYUTHKRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784140-22-2 |
Source


|
| Record name | 3-cyclobutylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2981777.png)
![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2981786.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2981790.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)


![2-[1-(3-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2981799.png)